molecular formula C21H21ClN4OS B2682680 2-({6-[(2-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide CAS No. 1251605-65-8

2-({6-[(2-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide

Cat. No. B2682680
CAS RN: 1251605-65-8
M. Wt: 412.94
InChI Key: AVLZXDSIBAKIFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({6-[(2-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C21H21ClN4OS and its molecular weight is 412.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

Research has been conducted on compounds within the same family as 2-({6-[(2-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide, exploring their crystal structures to understand the molecular conformation and intermolecular interactions. These studies provide insights into the structural properties that could influence the compound's biological activity and its interaction with biological targets (Subasri et al., 2017), (Subasri et al., 2016).

Antimicrobial and Antiviral Activities

The antimicrobial and antiviral potential of compounds related to this compound has been explored, highlighting their potential use in medical applications. Studies have examined their efficacy against various bacterial and fungal strains, providing a foundation for further exploration of these compounds as therapeutic agents (Hossan et al., 2012), (Nunna et al., 2014).

Vibrational Spectroscopy and Quantum Computational Studies

Vibrational spectroscopy and quantum computational approaches have been employed to characterize the molecular structure and electronic properties of related compounds. These studies provide valuable insights into the stereo-electronic interactions that contribute to the stability and reactivity of these compounds, offering a deeper understanding of their potential applications in various scientific fields (Mary et al., 2022).

Synthesis and Chemical Properties

Research has also focused on the synthesis and chemical properties of this compound and its derivatives. These studies aim to optimize the synthesis routes and explore the chemical behavior of these compounds under various conditions, contributing to the development of more efficient and effective synthetic methodologies (Gangjee et al., 1996), (Balasubramani et al., 2007).

properties

IUPAC Name

2-[6-[(2-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4OS/c1-14-6-5-7-15(2)21(14)26-19(27)12-28-20-10-18(24-13-25-20)23-11-16-8-3-4-9-17(16)22/h3-10,13H,11-12H2,1-2H3,(H,26,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLZXDSIBAKIFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC=NC(=C2)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.